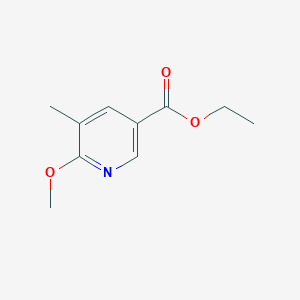
(R)-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsulfonium iodide is a compound that is commonly used as a methylating agent in organic synthesis . It’s a type of sulfonium compound, which are known for their role in various chemical reactions .
Synthesis Analysis
The Corey-Chaykovsky reaction is a chemical reaction used in organic chemistry for the synthesis of epoxides, aziridines, and cyclopropanes . The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to produce the corresponding 3-membered ring .Molecular Structure Analysis
The molecular structure of a compound like trimethylsulfonium iodide can be represented by the formula (CH3)3S(I) . The 3D structure of such compounds can be viewed using specific software .Chemical Reactions Analysis
Sulfur ylides, such as those used in the Corey-Chaykovsky reaction, can react with carbonyl compounds to form epoxides or aziridines . They can also react with enones to form cyclopropanes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like trimethylsulfonium iodide can be influenced by its molecular structure and functional groups . For example, its melting point is reported to be between 215-220 °C .Mechanism of Action
Target of Action
It’s known that similar compounds, such as dimethylsulfonium methylide, are involved in the corey-chaykovsky reaction . This reaction involves the interaction of sulfur ylides with carbonyl compounds .
Mode of Action
The compound, being a sulfur ylide, acts as a nucleophile towards carbonyl compounds in the Corey-Chaykovsky Reaction . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The corey-chaykovsky reaction, in which similar compounds participate, leads to the formation of epoxides or aziridines when sulfur ylides react with carbonyl compounds .
Result of Action
In the corey-chaykovsky reaction, the interaction of sulfur ylides with carbonyl compounds leads to the formation of corresponding epoxides or aziridines .
Action Environment
The environment can influence the action, efficacy, and stability of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium Iodide. For instance, the reaction of sulfur ylides with carbonyl compounds in the Corey-Chaykovsky Reaction is influenced by the presence of strong bases . Furthermore, the reaction of dimethyl sulfide with iodine oxide was found to be mainly heterogeneous under experimental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














